![molecular formula C24H31N3O5S B2495114 N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide CAS No. 922056-97-1](/img/structure/B2495114.png)

N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

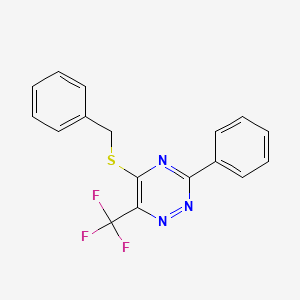

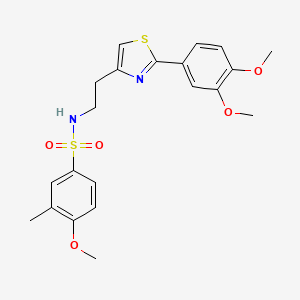

The synthesis of complex molecules like N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide involves multiple steps, including cyclization, acylation, and possibly the use of novel multicomponent reactions. For instance, a one-pot multicomponent reaction that leads to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives has been reported, demonstrating the efficiency and versatility of such methodologies in constructing complex heterocycles (Shaabani et al., 2010)).

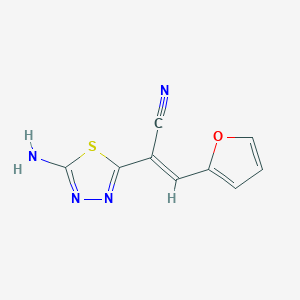

Molecular Structure Analysis

The molecular structure of compounds related to N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide, including their stereochemistry and conformation, plays a critical role in their chemical behavior and interactions. X-ray crystallography and spectroscopic methods, alongside computational studies like DFT, can provide detailed insights into their structure. For example, spectroscopic and X-ray diffraction studies have been utilized to elucidate the structure of novel benzimidazole fused-1,4-oxazepines, highlighting the utility of these techniques in understanding complex molecular architectures (Almansour et al., 2016)).

Chemical Reactions and Properties

The chemical reactivity of such a molecule could involve interactions with nucleophiles and electrophiles, given its functional groups. The presence of amide, sulfonyl, and oxazepine groups can lead to various chemical transformations, including cyclizations, nucleophilic substitutions, and more. Studies focusing on similar structures have shown that reductive cyclization and Morita-Baylis-Hillman reactions are valuable for synthesizing related compounds, offering insight into the potential reactivity of N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide (Bakthadoss & Murugan, 2009)).

Wissenschaftliche Forschungsanwendungen

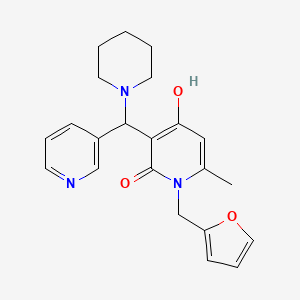

Oxidative Cyclization in Compound Synthesis

A study outlined the synthesis of dibenzo[e,g]isoindol-1-ones through a Scholl-type oxidative cyclization process. These compounds are simplified analogs of indolocarbazoles, known for their broad biological activity. The synthesis involved tetramic acid sulfonates and Suzuki–Miyaura cross-coupling to introduce various aryl groups, highlighting the compound's relevance in creating biologically active molecules (A. A. van Loon et al., 2014).

Antineoplastic Agent Development

Research on thieno[2,3-b]azepin-4-ones as potential antineoplastic agents was conducted, recognizing the antitumor activity of similar structures. This study involved Dieckmann ring closure reactions to synthesize these compounds, which did not show significant antineoplastic activity, indicating the chemical complexity and challenges in targeting cancer (R. F. Koebel et al., 1975).

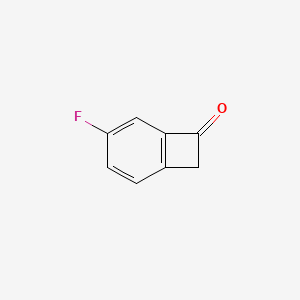

Photophysical Properties of Novel Compounds

Another study focused on the synthesis and photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, showcasing its strong blue emission. This highlights the compound's potential in photophysical applications and as a novel oxazapolyheterocycle (Petr P. Petrovskii et al., 2017).

Synthesis and Spectroscopic Analysis

Research on benzimidazole-tethered oxazepine heterocyclic hybrids revealed their synthesis and the agreement of their calculated molecular structures with X-ray structures. The study delved into the compounds' charge distributions, electrophilic and nucleophilic reactivity, and potential in nonlinear optical (NLO) applications, demonstrating the chemical versatility and application breadth of related compounds (A. Almansour et al., 2016).

Eigenschaften

IUPAC Name |

N-[4-[(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O5S/c1-6-13-27-20-14-18(9-12-21(20)32-15-24(4,5)23(27)29)26-33(30,31)19-10-7-17(8-11-19)25-22(28)16(2)3/h7-12,14,16,26H,6,13,15H2,1-5H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVOTVYWNQOJRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2495032.png)

![2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide](/img/structure/B2495037.png)

![4-Methoxy-3-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzaldehyde](/img/structure/B2495047.png)

![Methyl 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2495053.png)